Fosinopril

Descripción general

Descripción

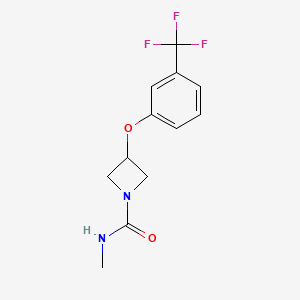

Fosinopril is an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and some types of chronic heart failure. It is unique among angiotensin-converting enzyme inhibitors as it contains a phosphonate group. This compound is marketed under the trade name Monopril by Bristol-Myers Squibb .

Aplicaciones Científicas De Investigación

Fosinopril has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of phosphonate-containing drugs.

Biology: Researchers use this compound to investigate the role of angiotensin-converting enzyme in various biological processes.

Medicine: this compound is extensively studied for its therapeutic effects in treating hypertension and heart failure. .

Mecanismo De Acción

Target of Action

Fosinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in ATII levels disrupt the RAAS pathway . ATII is a potent vasoconstrictor that regulates blood pressure . By reducing ATII levels, this compound causes vasodilation, which decreases blood pressure .

Pharmacokinetics

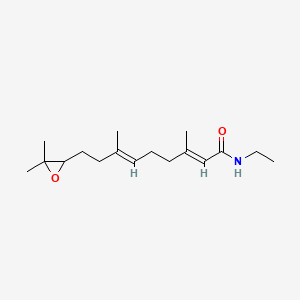

This compound is a prodrug that is hydrolyzed mainly in the gastrointestinal mucosa and liver to the active metabolite, fosinoprilat . The bioavailability of this compound is approximately 36% . Fosinoprilat is excreted in both urine and bile, which means that dosage adjustment may be unnecessary in patients with moderate to severe renal dysfunction .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . This makes it effective in treating mild to moderate hypertension, congestive heart failure, and slowing the progression of renal disease in hypertensive diabetics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain herbs such as bayberry, blue cohosh, cayenne, ephedra, and licorice should be avoided as they can increase blood pressure . Furthermore, this compound was specifically developed for use in patients with renal impairment, as it is partially cleared through the hepatobiliary route, compensating for diminished renal clearance .

Análisis Bioquímico

Biochemical Properties

Fosinopril plays a crucial role in biochemical reactions by inhibiting the enzyme ACE, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Fosinoprilat, the active metabolite of this compound, interacts with ACE through competitive inhibition, preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By reducing the levels of angiotensin II, this compound decreases vasoconstriction and promotes vasodilation, which enhances blood flow and oxygen supply to tissues . Additionally, this compound has been shown to have protective effects on the heart by reducing the structural changes associated with chronic heart failure . It also affects the renin-angiotensin-aldosterone system (RAAS), leading to decreased aldosterone secretion and reduced sodium and water retention .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fosinoprilat, which competitively inhibits ACE. This inhibition prevents the binding of angiotensin I to ACE, thereby blocking the conversion to angiotensin II . The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced afterload on the heart . This compound also affects gene expression by modulating the activity of various signaling pathways involved in cardiovascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly hydrolyzed to fosinoprilat, which has a half-life of approximately 12 hours . The stability and degradation of fosinoprilat are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its therapeutic effects over extended periods, with consistent reductions in blood pressure and improvements in heart function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood pressure and improves heart function . At higher doses, this compound may cause adverse effects such as hypotension, renal impairment, and electrolyte imbalances . Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

This compound is metabolized primarily in the liver and gastrointestinal mucosa, where it is hydrolyzed to fosinoprilat . Fosinoprilat is further metabolized to inactive metabolites, which are excreted via the kidneys and bile . Unlike other ACE inhibitors, this compound is eliminated through both renal and hepatic pathways, making it suitable for patients with renal impairment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is absorbed in the gastrointestinal tract and rapidly hydrolyzed to fosinoprilat . Fosinoprilat is then distributed to target tissues, where it exerts its inhibitory effects on ACE . The distribution of fosinoprilat is influenced by factors such as protein binding and tissue perfusion .

Subcellular Localization

The subcellular localization of this compound and its active metabolite, fosinoprilat, is primarily within the cytoplasm, where they interact with ACE . Fosinoprilat does not require specific targeting signals or post-translational modifications for its activity, as it directly inhibits ACE in the cytoplasm . The localization of fosinoprilat within the cytoplasm ensures its effective inhibition of ACE and subsequent reduction in angiotensin II levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fosinopril is synthesized through a multi-step process involving the formation of key intermediates. One of the primary synthetic routes involves the reaction of a phosphinic acid derivative with a pyrrolidine compound. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control. The final product is formulated into tablets for oral administration .

Análisis De Reacciones Químicas

Types of Reactions: Fosinopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound is hydrolyzed by esterases to form its active metabolite, fosinoprilat.

Substitution: The phosphonate group in this compound can undergo substitution reactions under specific conditions.

Major Products Formed: The primary product formed from the hydrolysis of this compound is fosinoprilat, which is the active form of the drug .

Comparación Con Compuestos Similares

Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

Enalapril: Similar to fosinopril, enalapril is a prodrug that is converted to its active form, enalaprilat.

Uniqueness of this compound: this compound’s unique phosphonate group and dual route of excretion make it particularly advantageous for patients with renal impairment. This dual excretion pathway allows for more consistent drug levels in the body, reducing the need for dose adjustments in patients with varying degrees of kidney function .

Propiedades

| There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Fosinoprilat, the active metabolite of fosinopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Fosinoprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |

Número CAS |

98048-97-6 |

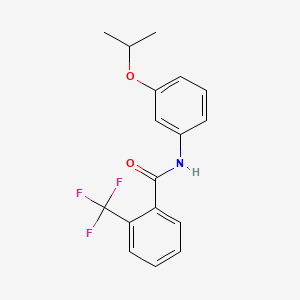

Fórmula molecular |

C30H46NO7P |

Peso molecular |

570.7 g/mol |

Nombre IUPAC |

4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-(2-methyl-1-propanoyloxypropoxy)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/i5D,7D,8D,13D,14D,15D2 |

Clave InChI |

BIDNLKIUORFRQP-FMKQPIRPSA-N |

SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2CC(CC2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H] |

SMILES canónico |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 |

Apariencia |

Solid powder |

melting_point |

149-153 °C |

| 98048-97-6 | |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Insoluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dynacil Fosenopril Fosinil Fosinopril Fosinopril Sodium Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer Fosinorm Fositens Fozitec Hiperlex Monopril Newace Sodium, Fosinopril SQ 28,555 SQ 28555 SQ-28,555 SQ-28555 SQ28,555 SQ28555 Staril Tenso Stop Tensocardil |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.